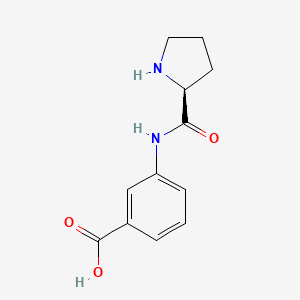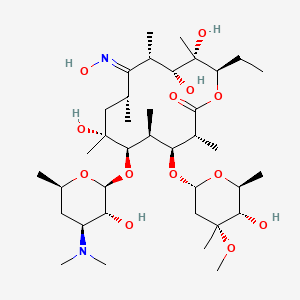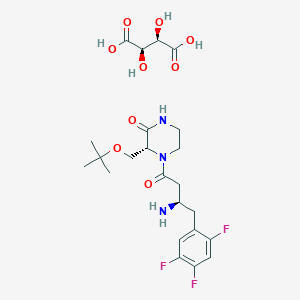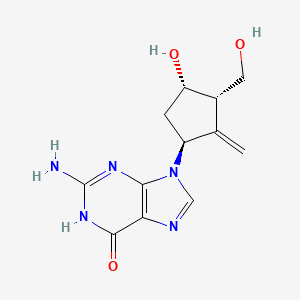
Unii-FD1LY3K97F
概要
説明
科学的研究の応用
Translating Research into Innovations
One application of Unii-FD1LY3K97F in scientific research is in the realm of translating basic scientific research into practical innovations. This process has historical significance, tracing back to ancient discoveries and leading to modern advancements such as space exploration. Institutions like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a key role in this, providing training, education, and financial support to develop viable and socially beneficial businesses from scientific research (Giordan et al., 2011).
Collaborative Environments in Environmental Research
Unii-FD1LY3K97F is instrumental in creating collaborative working environments, especially for large-scale scientific applications. An example is the Unified Air Pollution Model (UNI-DEM), which involves continuous development and experimentation by institutes across Europe. This collaborative approach addresses challenges associated with remote development and data sharing in large scientific applications (Şahin et al., 2009).
Standardizing Data for Cross-National Research
The Standardized World Income Inequality Database (SWIID) is another application where Unii-FD1LY3K97F plays a role. It standardizes data to facilitate cross-national research on income inequality, making it more suited to broad research than other sources. This standardization allows for greater comparability across a large sample of countries and years, enhancing the efficiency of research in this field (Solt, 2009).
Nanoparticle Synthesis in Material Science
In the field of material science, Unii-FD1LY3K97F contributes to the development of novel materials through liquid-phase syntheses of inorganic nanoparticles. This research is fundamental to advancements in industries and technologies, particularly in electronics, where new semiconducting materials have led to significant technological evolution (Cushing et al., 2004).
Accelerating Technological Industrialization in Universities
Universities play a critical role in accelerating the transformation of scientific and technical achievements into viable industries. Unii-FD1LY3K97F is involved in promoting this transformation, encouraging universities to focus on national economic construction and develop more cost-effective scientific and technological industries (Tuo Xian-guo, 2004).
Computational Fluid Dynamics in Ventilation Research
In indoor air science and building ventilation, Unii-FD1LY3K97F supports the application of computational fluid dynamics (CFD). The rapid growth in computer hardware capabilities has made CFD an integral part of scientific research for developing complex air distribution and ventilation systems in buildings. This includes challenges in turbulence modelling, numerical approximation, and boundary conditions relevant to building ventilation (Li & Nielsen, 2011).
Protein Sequence Knowledgebase in Biological Research
The Universal Protein Resource (UniProt) is an application of Unii-FD1LY3K97F in biological research, providing a stable, comprehensive, and accurately annotated protein sequence knowledgebase. This resource supports a wide range of biological research by offering extensive cross-references and querying interfaces, which are crucial for exploring protein functions and relationships (Morgat et al., 2010).
特性
IUPAC Name |
2-amino-9-[(1S,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGZDCVAUDNJFG-CSMHCCOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Epi-Entecavir | |
CAS RN |
1367369-77-4 | |
| Record name | Entecavir 3-epimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1367369774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENTECAVIR 3-EPIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD1LY3K97F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




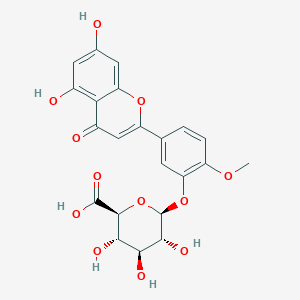
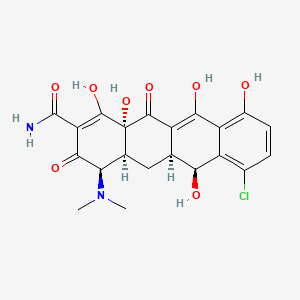
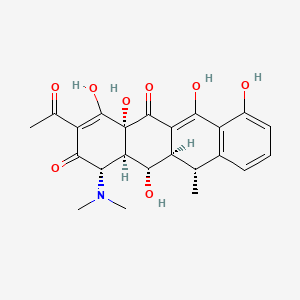
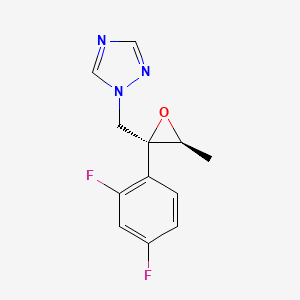
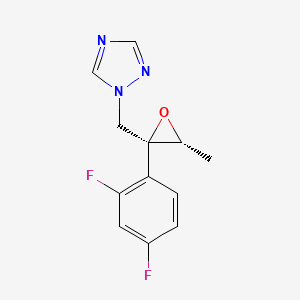
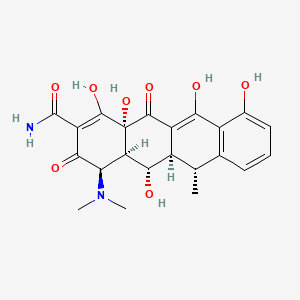

![3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid](/img/structure/B601468.png)
